

# Application Notes: MeBIO (BIO) in Wnt/ $\beta$ -catenin Pathway Research

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## Compound of Interest

Compound Name: MeBIO

Cat. No.: B608959

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A Presumed Reference to BIO (6-bromoindirubin-3'-oxime), a Potent Wnt/ $\beta$ -catenin Pathway Activator

## Introduction

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of **MeBIO** in studying the Wnt/ $\beta$ -catenin signaling pathway. It is important to note that the term "**MeBIO**" does not correspond to a widely recognized compound in the scientific literature. It is presumed to be a typographical error or a less common nomenclature for the well-characterized molecule BIO (6-bromoindirubin-3'-oxime). Therefore, all information herein pertains to BIO, a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3) and a robust activator of the canonical Wnt/ $\beta$ -catenin signaling pathway.

The Wnt/ $\beta$ -catenin pathway is a highly conserved signaling cascade that plays a critical role in embryonic development, tissue homeostasis, and stem cell regulation.[1][2][3][4][5]

Dysregulation of this pathway is implicated in a multitude of diseases, including cancer. BIO, by inhibiting GSK-3, prevents the phosphorylation and subsequent degradation of  $\beta$ -catenin. This leads to the accumulation of  $\beta$ -catenin in the cytoplasm, followed by its translocation to the nucleus where it activates the transcription of Wnt target genes.[6]

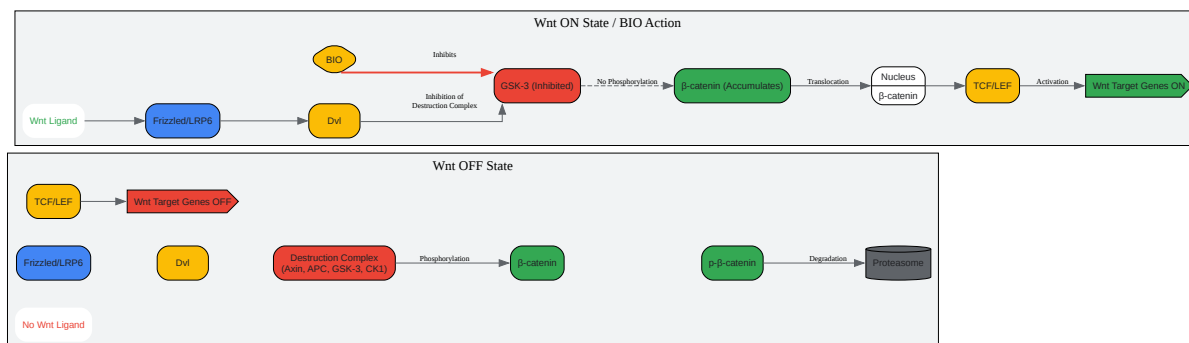
## Data Presentation

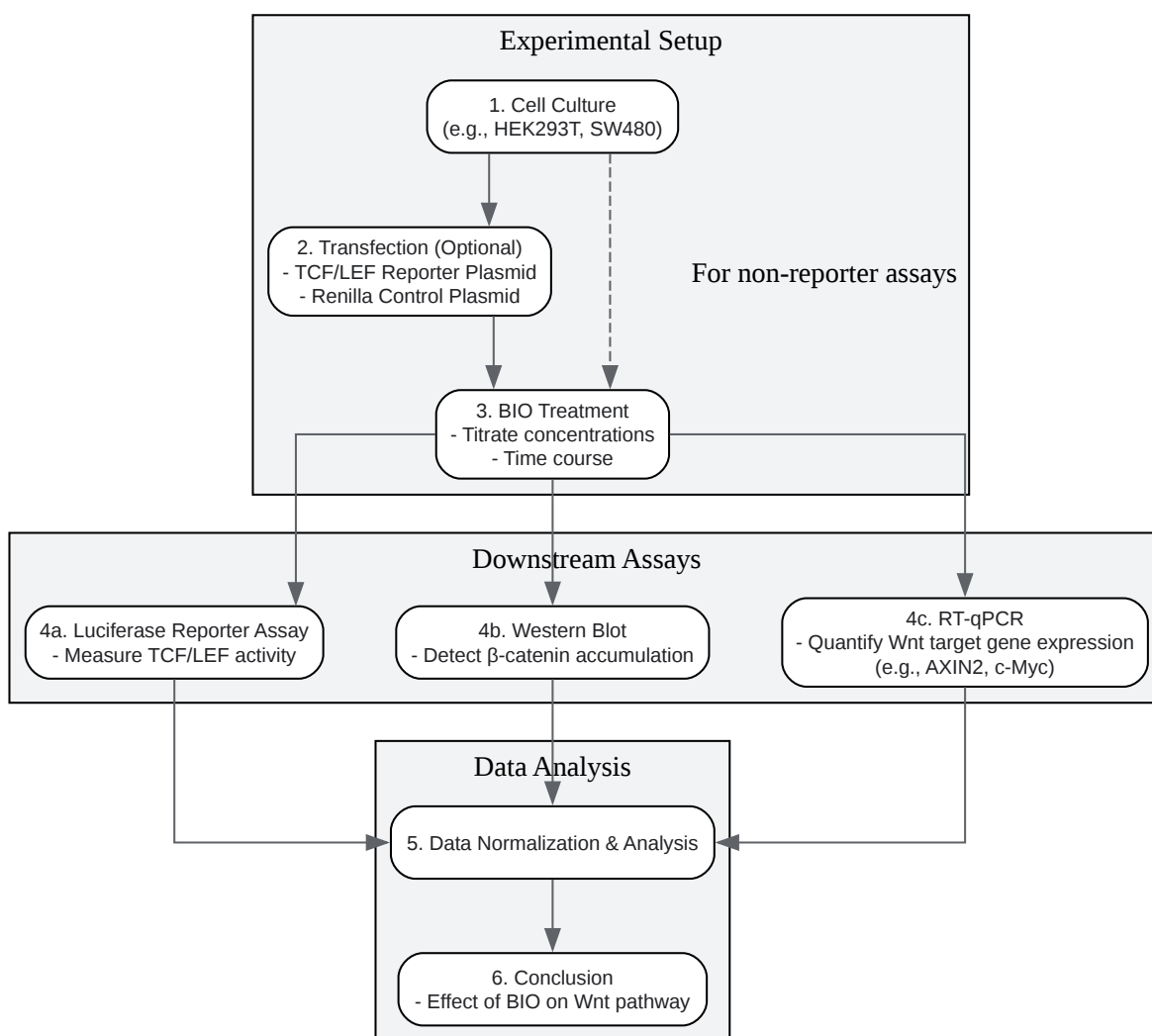
The following table summarizes the quantitative data regarding the activity and effects of BIO on the Wnt/ $\beta$ -catenin pathway.

| Parameter                    | Value           | Cell Line/System             | Comments   | Reference             |
|------------------------------|-----------------|------------------------------|--|-----------------------|
| IC50 (GSK-3 $\alpha/\beta$ ) | 5 nM            | Cell-free assay              | Highly potent and selective inhibitor.   | [1][2][4][5][7][8][9] |
| IC50 (CDK1/CDK5)             | 320 nM / 80 nM  | Cell-free assay              | Shows selectivity for GSK-3 over CDKs.   | [2]                   |
| Effective Concentration      | 0.5 - 5 $\mu$ M | Buffalo Embryonic Stem Cells | Activation of Wnt/ $\beta$ -catenin signaling and maintenance of pluripotency. | [6]                   |
| Effective Concentration      | 200 - 800 nM    | Human Dental Pulp Stem Cells | Promoted osteogenic differentiation.   | [10]                  |
| EC50                         | 0.192 $\mu$ M   | Neonatal mouse HEI-OC1 cells | Protection against cisplatin-induced cell death.                               | [5]                   |
| IC50                         | 0.29 $\mu$ M    | Human SH-SY5Y cells          | Inhibition of GSK3-mediated $\beta$ -casein phosphorylation.                   | [5]                   |
| IC50                         | 1.3 $\mu$ M     | Human K562 cells             | Antiproliferative activity after 72 hours.                                     | [5]                   |

## Mandatory Visualization

## Wnt/ $\beta$ -catenin Signaling Pathway and the Mechanism of BIO





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- To cite this document: BenchChem. [Application Notes: MeBIO (BIO) in Wnt/ $\beta$ -catenin Pathway Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608959#mebio-application-in-wnt-catenin-pathway-research]

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